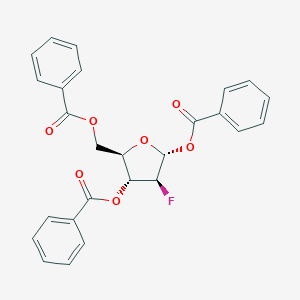

2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHVPNLVYCSAN-UXGLMHHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195315 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97614-43-2 | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97614-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

Introduction

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a key synthetic intermediate in the field of medicinal chemistry and drug development. Its structural significance lies in the presence of a fluorine atom at the 2'-position of the arabinofuranose ring, a modification known to enhance the metabolic stability and biological activity of nucleoside analogues. This compound serves as a crucial building block for the synthesis of various antiviral and anticancer agents, including clofarabine and 2'-fluoro-arabinonucleic acid (2'F-ANA) oligonucleotides.[1][2] The strategic placement of the fluorine atom can profoundly influence the sugar pucker conformation, which in turn affects the binding affinity to target enzymes and the overall efficacy of the final drug substance. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications for researchers and professionals in drug discovery.

Physicochemical and Structural Data

The fundamental properties of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose are summarized below. These data are essential for its proper handling, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 97614-43-2[1][2][3][4][5] |

| Molecular Formula | C₂₆H₂₁FO₇[1][2] |

| Molecular Weight | 464.44 g/mol [2][6] |

| Appearance | White to off-white crystalline powder[2][3] |

| Melting Point | 74-77 °C[1] or 82-90 °C[2] |

| Optical Rotation | [α]D²⁰ = +74 ± 2º (c=1 in CH₂Cl₂)[2] |

| Purity | ≥ 98% (HPLC)[2] or >98.0% (GC)[3] |

| IUPAC Name | [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate[5] |

Experimental Protocols

The synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a critical step for its subsequent use in drug synthesis. The most common and effective method involves the deoxyfluorination of a readily available ribofuranose precursor.

Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)

This protocol is adapted from the procedure described by Damha et al. for the synthesis of 2'F-ANA oligonucleotides.[7]

Objective: To synthesize the title compound via deoxyfluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose using (diethylamino)sulfur trifluoride (DAST).

Materials:

-

1,3,5-tri-O-benzoyl-α-D-ribofuranose

-

(Diethylamino)sulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Chloroform (CHCl₃)

Procedure:

-

A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (e.g., 4.88 g, 10.8 mmol) is prepared in dichloromethane (75 ml).[7]

-

The solution is stirred, and DAST (e.g., 5.23 g, 32.4 mmol) is added dropwise.[7]

-

The resulting mixture is stirred at 40°C for approximately 16 hours.[7]

-

After the reaction period, the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the addition of saturated aqueous NaHCO₃ (50 ml).[7]

-

The organic layer is separated and washed sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).[7]

-

The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed by evaporation under reduced pressure.[7]

-

The crude product is purified by silica gel column chromatography, using chloroform as the eluent, to yield the pure title compound.[7]

Synthetic and Logical Workflows

The following diagrams illustrate the key synthetic pathway to the title compound and its subsequent use as a versatile intermediate in nucleoside synthesis.

Caption: Synthetic workflow for the deoxyfluorination of a ribofuranose precursor.

Caption: Logical workflow for the synthesis of 2'-fluoro-nucleoside analogs.

Applications in Drug Development

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is not an active pharmaceutical ingredient itself but is a high-value precursor for potent therapeutic agents.

-

Antiviral Nucleosides: The compound is a cornerstone in the synthesis of 2'-fluoro-arabinofuranosyl nucleosides.[8] The introduction of fluorine at the 2'-position enhances the stability of the glycosidic bond against enzymatic cleavage, a common mechanism of drug inactivation.[9] This modification is a key feature in drugs designed to inhibit viral polymerases, making it a valuable intermediate for developing treatments against viruses like Hepatitis B (HBV) and Herpes Simplex Virus (HSV).[9][10]

-

Anticancer Agents: This fluorinated sugar is used to synthesize compounds like Clofarabine.[1] Nucleoside analogs are a major class of anticancer drugs that function by inhibiting DNA synthesis and inducing apoptosis in rapidly proliferating cancer cells. The 2'-fluoro-arabino configuration can confer unique biological properties that lead to enhanced efficacy and a better therapeutic index compared to non-fluorinated counterparts.[11]

-

Oligonucleotide Therapeutics: The synthesis of 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) is another significant application.[12] Oligonucleotides composed of 2'F-ANA monomers form stable duplexes with target RNA sequences. These hybrids are substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA or ANA/RNA hybrid.[7] This mechanism is central to antisense therapeutics, which aim to silence disease-causing genes at the mRNA level. The stability and binding affinity of 2'F-ANA make it an attractive modification for this therapeutic modality.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-デオキシ-2-フルオロ-1,3,5-トリ-O-ベンゾイル-α-D-アラビノフラノース | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose | 97614-43-2 | 東京化成工業株式会社 [tcichemicals.com]

- 4. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose - CD BioGlyco [bioglyco.com]

- 5. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose 5 g | Buy Online [thermofisher.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1-(2’-Deoxy-2’-[18F]-fluoro-β-D-arabinofuranosyl)thymine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery of a new template for anticancer agents: 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine (2'-F-4'-seleno-ara-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Molecular Weight of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE, a key intermediate in the synthesis of various nucleoside analogues.

Molecular Formula and Structure

The chemical formula for this compound is C26H21FO7 [1]. This formula delineates the precise number of atoms of each element constituting a single molecule of the compound.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Experimental Protocol: Molecular Weight Determination

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry. This technique measures the mass-to-charge ratio of ions, providing a highly accurate determination of the molecular mass. The calculated molecular weight serves as a theoretical value to verify the experimental results.

Workflow for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight from the molecular formula and atomic weights.

Caption: Workflow for calculating the molecular weight.

Quantitative Data: Atomic and Molecular Weights

The following tables summarize the quantitative data used in and resulting from the molecular weight calculation.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[2][3] |

| Hydrogen | H | 1.008[4][5][6][7] |

| Oxygen | O | 15.999[8][9][10] |

| Fluorine | F | 18.998[11][12][13] |

Table 2: Calculation of the Molecular Weight of C26H21FO7

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon (C) | 26 | 12.011 | 312.286 |

| Hydrogen (H) | 21 | 1.008 | 21.168 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 7 | 15.999 | 111.993 |

| Total | 464.445 |

Conclusion

The calculated molecular weight of this compound is 464.445 g/mol . This value is consistent with the molecular weight of 464.44 g/mol cited in chemical supplier databases[1][14][15]. This in-depth guide provides the fundamental data and methodology for understanding and verifying the molecular weight of this important chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 14. J66805.06 [thermofisher.com]

- 15. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE chemical structure

An In-depth Technical Guide to 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-α-D-ARABINOFURANOSE

Introduction

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a protected fluorinated sugar of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a fluorine atom at the 2'-position of the arabinose sugar ring, imparts unique chemical and biological properties. This compound is not typically an active pharmaceutical ingredient itself but serves as a critical synthetic intermediate or building block for the synthesis of various nucleoside analogues with potent antiviral and antineoplastic activities.[1]

The presence of the 2'-fluoro substituent in the ara configuration is a key feature in the design of second-generation antisense oligonucleotides, known as 2'-deoxy-2'-fluoro-d-arabinonucleic acids (2'F-ANA).[2] Hybrids formed between 2'F-ANA oligonucleotides and target RNA molecules are recognized and cleaved by RNase H, an enzyme central to the mechanism of action for many antisense drugs.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this pivotal compound.

Chemical Structure and Physicochemical Properties

The fundamental structure consists of a five-membered furanose ring (arabinofuranose) with a fluorine atom replacing the hydroxyl group at the C2 position. The hydroxyl groups at the C1, C3, and C5 positions are protected by benzoyl esters. The α-anomeric configuration indicates that the benzoyl group at C1 is on the opposite side of the ring from the C4 substituent.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₂₁FO₇ | [4][5][6] |

| Molecular Weight | 464.44 g/mol | [3][6][7] |

| CAS Number | 97614-43-2 | [4][8] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 74-77 °C or 83.0-87.0 °C | [4][5] |

| IUPAC Name | [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | [8] |

| InChI Key | JOAHVPNLVYCSAN-UXGLMHHASA-N |[7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the title compound. The following data has been reported in the literature.

Table 2: ¹H NMR Spectroscopic Data [3]

| Chemical Shift (p.p.m.) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| 8.2 – 7.38 | m | - | 15 H, Benzoyl groups |

| 6.7 | d | J₁,₂ = 20 | H1 |

| 5.61 | dd | - | H3 |

| 5.4 | d | J₂,F = 50 | H2 |

| 4.7 | m | - | 3 H, H4, H5, and H5' |

Solvent: CD₂Cl₂; Spectrometer Frequency: 500 MHz.

Table 3: Mass Spectrometry Data [3]

| Technique | Observed m/z | Calculated m/z |

|---|

| FAB-MS | 464.49 | 464.44 |

Experimental Protocols

The synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a key step in the production of fluorinated nucleosides. The most common route involves the fluorination of a protected ribofuranose precursor.

Protocol 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose[3][4]

This protocol details the synthesis from 1,3,5-tri-O-benzoyl-α-D-ribofuranose using (diethylamino)sulfur trifluoride (DAST) as the fluorinating agent.

-

Materials:

-

1,3,5-tri-O-benzoyl-α-D-ribofuranose

-

(Diethylamino)sulfur trifluoride (DAST)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Chloroform (CHCl₃) for elution

-

-

Procedure:

-

Work-up and Purification:

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃.[3]

-

Separate the organic layer and wash it sequentially with water (2x) and saturated aqueous NaHCO₃ (1x).[3]

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography, eluting with chloroform to yield the title compound as a yellow oil.[3]

-

Protocol 2: Conversion to Glycosyl Bromide[4]

The title compound is often converted to a more reactive glycosyl donor, such as a glycosyl bromide, for subsequent coupling reactions with nucleobases.

-

Materials:

-

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

-

Dichloromethane (CH₂Cl₂)

-

Hydrogen bromide (HBr, 30% in acetic acid)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Work-up:

Applications in Drug Development and Synthesis

This fluorinated arabinofuranose derivative is a cornerstone for the synthesis of clinically relevant nucleoside analogues. Its primary application is as a precursor to 2'-deoxy-2'-fluoroarabinofuranosyl nucleosides.[9] These nucleosides are key components of antiviral drugs like Fialuridine (FIAU) and anticancer agents such as Clofarabine.

The synthetic utility lies in its conversion to a glycosyl donor (e.g., glycosyl bromide), which then undergoes a N-glycosylation reaction with a silylated nucleobase to form the desired nucleoside. This pathway is a fundamental strategy in nucleoside chemistry.[10][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. dextrauk.com [dextrauk.com]

- 7. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose 5 g | Request for Quote [thermofisher.com]

- 9. Practical synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-α-D-ARABINOFURANOSE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and synthetic methodology for 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. This fluorinated sugar derivative is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of therapeutic nucleoside analogs.

Core Physical and Chemical Properties

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a white to off-white crystalline powder.[1] Its benzoyl protecting groups make it a stable and versatile precursor for various chemical transformations, particularly in the development of antiviral and anticancer agents.[2] It is soluble in solvents such as chloroform and dichloromethane.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₁FO₇ | [1][3] |

| Molecular Weight | 464.44 g/mol | [1][3] |

| Melting Point | 74-90 °C | [1][3] |

| Boiling Point | 584.1 ± 50.0 °C (Predicted) | [3] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [3] |

| Optical Rotation | [α]D²⁰ = +74 ± 2° (c=1 in CH₂Cl₂) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 97614-43-2 | [1][3] |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.

Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

This protocol is adapted from a published procedure for the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides.[1]

Materials:

-

1,3,5-tri-O-benzoyl-α-D-ribofuranose

-

Dichloromethane (CH₂Cl₂)

-

(Diethylamino)sulfur trifluoride (DAST)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

Procedure:

-

A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (4.88 g, 10.8 mmol) in dichloromethane (75 ml) is stirred.[1]

-

DAST (5.23 g, 32.4 mmol) is added dropwise to the solution.[1]

-

The resulting mixture is stirred at 40°C for 16 hours.[1]

-

The reaction is then cooled and quenched by the addition of saturated aqueous NaHCO₃ (50 ml).[1]

-

The organic layer is separated and washed sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).[1]

-

The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated.[1]

-

The crude product is purified by silica gel column chromatography using chloroform as the eluent to yield the final product.[1]

Spectroscopic Data:

-

¹H NMR (500 MHz, CD₂Cl₂): δ 8.2–7.38 (m, 15 H, Bz), 6.7 (d, 1 H, J₁,₂ = 20 Hz, H1), 5.61 (dd, 1 H, H3), 5.4 (d, 1 H, J₂,F = 50 Hz, H2), 4.7 (m, 3 H, H4, H5 and H5′).[1]

-

FAB-MS: m/z 464.49 (calculated for C₂₆H₂₁FO₇, 464.44).[1]

Visualizations

As 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose is a synthetic intermediate, a diagram of its synthetic workflow is more pertinent than a biological signaling pathway.

Caption: Synthetic workflow for 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.

References

Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose from D-Arabinose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose, a key intermediate in the synthesis of various biologically active nucleoside analogs, starting from the readily available monosaccharide D-arabinose. The synthesis involves a three-stage process: the epimerization of D-arabinose to D-ribose, the protection of D-ribose with benzoyl groups, and the subsequent stereoselective fluorination to yield the target compound.

Overall Synthesis Pathway

The synthesis commences with the epimerization of D-arabinose at the C2 position to yield D-ribose. This is a critical step to establish the correct stereochemistry for the subsequent fluorination reaction. The resulting D-ribose is then per-benzoylated to protect the hydroxyl groups and to provide a stable intermediate, 1,3,5-tri-O-benzoyl-α-D-ribofuranose. In the final and key step, this intermediate undergoes nucleophilic substitution with a fluoride source, where the hydroxyl group at the C2 position is replaced by a fluorine atom with an inversion of configuration, leading to the desired 2-deoxy-2-fluoro-arabinofuranose derivative.

Caption: Overall synthetic route from D-arabinose to the target compound.

Experimental Protocols

Stage 1: Epimerization of D-Arabinose to D-Ribose

This stage involves a three-step sequence: oxidation of D-arabinose to D-arabinonic acid, epimerization of D-arabinonic acid to D-ribonic acid (isolated as the lactone), and subsequent reduction to D-ribose.

2.1.1. Step 1: Oxidation of D-Arabinose to D-Arabinono-1,4-lactone

A common method for this oxidation is the use of bromine water.

-

Protocol:

-

Suspend D-arabinose (1 equivalent) in water.

-

Add bromine (approximately 2 equivalents) to the suspension at room temperature.

-

Stir the mixture until the bromine color disappears.

-

Remove the resulting hydrobromic acid by passing the solution through an anion-exchange resin or by neutralization with a suitable base (e.g., barium carbonate).

-

Concentrate the solution under reduced pressure to obtain D-arabinono-1,4-lactone, which can be used in the next step without further purification.

-

2.1.2. Step 2: Epimerization of D-Arabinono-1,4-lactone to D-Ribono-1,4-lactone

The epimerization at C2 is typically achieved by heating an aqueous solution of the aldono-lactone in pyridine or another suitable base.

-

Protocol:

-

Dissolve D-arabinono-1,4-lactone in a minimal amount of water.

-

Add pyridine and heat the solution at reflux for several hours.

-

Monitor the reaction by polarimetry or chromatography until the optical rotation reaches a constant value, indicating equilibrium.

-

Cool the reaction mixture and remove the pyridine by co-evaporation with toluene under reduced pressure.

-

The resulting syrup containing a mixture of D-arabinono-1,4-lactone and D-ribono-1,4-lactone is carried forward to the next step.

-

2.1.3. Step 3: Reduction of D-Ribono-1,4-lactone to D-Ribose

The lactone is reduced to the corresponding aldose using a reducing agent such as sodium amalgam or sodium borohydride.

-

Protocol (using Sodium Borohydride):

-

Dissolve the crude D-ribono-1,4-lactone in water or a mixed aqueous-organic solvent system.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH4) in portions while maintaining the pH of the solution between 3 and 4 by the controlled addition of a dilute acid (e.g., sulfuric acid).

-

After the addition is complete, allow the reaction to stir for a few hours at room temperature.

-

Neutralize the reaction mixture and then deionize using cation and anion exchange resins.

-

Concentrate the solution under reduced pressure to obtain a syrup. D-ribose can be crystallized from ethanol.

-

Stage 2: Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

This stage involves the protection of the hydroxyl groups of D-ribose with benzoyl chloride.

-

Protocol:

-

Suspend D-ribose (1 equivalent) in a mixture of pyridine and dichloromethane at 0 °C.

-

Add benzoyl chloride (at least 3 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding cold water.

-

Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1,3,5-tri-O-benzoyl-α-D-ribofuranose as a solid.

-

Stage 3: Synthesis of this compound

This is the final fluorination step using diethylaminosulfur trifluoride (DAST).

-

Protocol:

-

Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (1 equivalent) in anhydrous dichloromethane in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Add diethylaminosulfur trifluoride (DAST) (1.5 to 3 equivalents) dropwise to the solution at room temperature or 0 °C.

-

Stir the reaction mixture at room temperature or gently heat to 40°C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using chloroform or a hexane/ethyl acetate gradient) to afford the pure this compound.[1]

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Epimerization | D-Arabinose | 1. Br₂, H₂O2. Pyridine3. NaBH₄ | 1. H₂O2. Pyridine/H₂O3. H₂O | 1. RT2. Reflux3. 0 to RT | 1. Varies2. Several3. Several | Variable |

| Benzoylation | D-Ribose | Benzoyl chloride, Pyridine | Dichloromethane | 0 to RT | 12-16 | ~70-80 |

| Fluorination | 1,3,5-Tri-O-benzoyl-α-D-ribofuranose | DAST | Dichloromethane | RT to 40 | 16-24 | 71-96 |

Spectroscopic Data

1,3,5-Tri-O-benzoyl-α-D-ribofuranose

| Type | Data |

| ¹H NMR | Spectral data available in public databases such as SpectraBase.[2] |

| ¹³C NMR | Spectral data available in public databases such as SpectraBase.[2] |

| MS (GC-MS) | m/z Top Peak: 105.[3] |

This compound

| Type | Data (CDCl₃) |

| ¹H NMR (δ, ppm) | 8.2-7.95 (m, 6H), 7.75-7.5 (m, 3H), 7.5-7.35 (m, 6H), 6.75 (d, 1H, J=9 Hz), 5.65 (dd, 1H, J=18 Hz, 3 Hz), 5.35 (d, 1H, J=48 Hz), 4.85-4.75 (m, 1H), 4.75-4.65 (m, 2H) |

| ¹⁹F NMR (δ, ppm) | -191 |

Visualizations

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Purification Logical Flow

Caption: General purification workflow for the benzoylation and fluorination steps.

References

The Pivotal Role of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose in Clofarabine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and significance of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose as a key precursor in the production of clofarabine, a second-generation purine nucleoside analog. Clofarabine has demonstrated significant efficacy in treating certain types of leukemia, particularly in pediatric patients. This document provides a comprehensive overview of the chemical properties, synthesis protocols, and the subsequent conversion of this crucial intermediate to the active pharmaceutical ingredient.

Chemical and Physical Properties

This compound is a synthetic derivative of the sugar arabinose. The strategic placement of a fluorine atom at the 2'-position and benzoyl protecting groups at the 1, 3, and 5-positions of the furanose ring are critical for its role as a clofarabine precursor. These modifications enhance the stability of the molecule and facilitate the stereoselective formation of the desired β-glycosidic bond during the coupling reaction with the purine base.

| Property | Value |

| CAS Number | 97614-43-2 |

| Molecular Formula | C26H21FO7 |

| Molecular Weight | 464.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in dichloromethane, chloroform, and other organic solvents |

Synthesis of this compound

The synthesis of the title compound is a critical step in the overall production of clofarabine. One common method involves the fluorination of a readily available starting material, 1,3,5-tri-O-benzoyl-α-D-ribofuranose, using diethylaminosulfur trifluoride (DAST).

Experimental Protocol: Fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose

Materials:

-

1,3,5-tri-O-benzoyl-α-D-ribofuranose

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Chloroform

Procedure:

-

Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose (4.88 g, 10.8 mmol) in dichloromethane (75 ml) in a suitable reaction vessel.

-

With stirring, add DAST (5.23 g, 32.4 mmol) dropwise to the solution.

-

Heat the reaction mixture to 40°C and allow it to stir for 16 hours.

-

After the reaction is complete, cool the mixture and carefully quench it by adding saturated aqueous NaHCO₃ solution (50 ml).

-

Separate the organic layer and wash it sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ solution (50 ml).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with chloroform, to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose as a yellow oil (Yield: 3.6 g, 71%).[1]

Characterization Data:

-

¹H NMR (500 MHz, CD₂Cl₂): δ 8.2–7.38 (m, 15H, Benzoyl), 6.7 (d, 1H, J₁,₂ = 20 Hz, H1), 5.61 (dd, 1H, H3), 5.4 (d, 1H, J₂,F = 50 Hz, H2), 4.7 (m, 3H, H4, H5, H5').[1]

-

FAB-MS: m/z 464.49 (calculated for C₂₆H₂₁FO₇: 464.44).[1]

Conversion to Clofarabine: Glycosylation and Deprotection

The conversion of this compound to clofarabine involves two key steps: the formation of a glycosyl donor, typically a bromide, followed by coupling with 2-chloroadenine and subsequent removal of the benzoyl protecting groups.

Experimental Workflow for Clofarabine Synthesis

Caption: Chemical synthesis pathway from the precursor to Clofarabine.

Experimental Protocol: Synthesis of Clofarabine

Step 1: Formation of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide

Materials:

-

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

-

Dichloromethane (DCM)

-

Hydrogen bromide (30% in acetic acid)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (3.6 g, 7.76 mmol) in dichloromethane (17 ml).

-

Add a solution of HBr in acetic acid (30%, 4.5 ml) and stir the mixture overnight at room temperature.

-

Wash the reaction mixture with water (2 x 15 ml) and then with saturated aqueous NaHCO₃ solution (2 x 15 ml).

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the bromide product as a brown oil (Yield: 3.4 g, 97%).[1]

Step 2: Glycosylation with 2-Chloroadenine

One of the most efficient chemical syntheses involves the condensation of the glycosyl bromide with 2-chloroadenine.[2]

Step 3: Deprotection to Yield Clofarabine

The final step is the removal of the benzoyl protecting groups, typically achieved by treatment with ammonia in methanol, to afford clofarabine.

Chemoenzymatic Synthesis of Clofarabine

An alternative and often more stereoselective approach to clofarabine synthesis is a chemoenzymatic method. This process involves the chemical synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate from 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose, followed by an enzymatic condensation with 2-chloroadenine.

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of Clofarabine.

This chemoenzymatic approach can lead to high yields of clofarabine (e.g., 67%) with excellent stereoselectivity.[2]

Mechanism of Action of Clofarabine

Clofarabine is a prodrug that is intracellularly phosphorylated to its active 5'-triphosphate metabolite. This active form exerts its anticancer effects through multiple mechanisms.

Signaling Pathway of Clofarabine's Action

Caption: Mechanism of action of Clofarabine.

The primary mechanisms of action of clofarabine triphosphate include:

-

Inhibition of Ribonucleotide Reductase: This leads to a depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis.[3][4]

-

Inhibition of DNA Polymerase: This directly hinders the process of DNA replication and repair.[3][4]

-

Induction of Apoptosis: By disrupting DNA synthesis, clofarabine triggers programmed cell death in rapidly dividing cancer cells.[3]

Conclusion

This compound is a cornerstone intermediate in the synthesis of the potent anticancer agent clofarabine. The methodologies for its synthesis and subsequent conversion to clofarabine, through both chemical and chemoenzymatic routes, are well-established. A thorough understanding of these processes, coupled with insights into the mechanism of action of clofarabine, is crucial for researchers and professionals involved in the development and optimization of novel cancer therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community engaged in this important area of research.

References

- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Clofarabine? [synapse.patsnap.com]

- 4. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]

The Role of 2-Deoxy-2-Fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose in Radiopharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The precursor 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is a key intermediate in the synthesis of the positron emission tomography (PET) imaging agent [18F]FMAU (2'-Deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil), not [18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose). [18F]FMAU is utilized as a probe for monitoring cellular proliferation. This guide will provide an in-depth analysis of the role of this benzoyl-protected arabinofuranose derivative in the synthesis of [18F]FMAU and, for clarity, will also briefly outline the standard synthesis of the more widely known [18F]FDG to highlight the distinct precursors and pathways.

Part 1: Synthesis of [18F]FMAU using this compound

The synthesis of [18F]FMAU is a multi-step process that involves the radiosynthesis of an 18F-labeled sugar intermediate, which is then coupled with a protected thymine base. The benzoyl protecting groups on the arabinofuranose precursor are crucial for directing the fluorination and subsequent coupling reactions.

Experimental Protocol for [18F]FMAU Synthesis

The following protocol is a synthesis of methodologies described in the literature.[1][2]

Step 1: [18F]Fluorination of the Precursor

-

Preparation of [18F]Fluoride: Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Azeotropic Drying: The aqueous [18F]fluoride is mixed with a solution of tetrabutylammonium bicarbonate and evaporated to dryness azeotropically with acetonitrile at approximately 80°C under a stream of argon. This step is critical to remove water, which can interfere with the nucleophilic substitution.

-

Fluorination Reaction: The dried tetrabutylammonium [18F]fluoride is redissolved in dry acetonitrile and added to the precursor, 1,3,5-tri-O-benzoyl-2-O-trifluoromethanesulfonyl-α-D-ribofuranose. The reaction mixture is heated at 80-82°C for about 30 minutes to produce 2-deoxy-2-[18F]fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.[1]

Step 2: Bromination of the [18F]Fluorinated Sugar

-

The 2-deoxy-2-[18F]fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose intermediate is converted to its more reactive 1-bromo derivative. This is a common strategy to facilitate the subsequent glycosylation reaction.

Step 3: Coupling with Protected Thymine

-

Preparation of Silylated Thymine: 2,4-bis-O-(trimethylsilyl)thymine is freshly prepared.

-

Coupling Reaction: A solution of the prepared silylated thymine in 1,2-dichloroethane is added to the 1-bromo-2-deoxy-2-[18F]fluoro-3,5-di-O-benzoylarabinofuranose.[1] The mixture is heated at 97-100°C for 60 minutes.[1]

-

Initial Purification: The reaction mixture is cooled and passed through a Sep-Pak silica gel cartridge, eluting with 10% methanol in dichloromethane to yield the crude product, 2'-deoxy-2'-[18F]fluoro-3',5'-di-O-benzoyl-5-methyl-1-β/α-D-arabinofuranosyluracil.[1]

Step 4: Deprotection and Final Purification

-

Hydrolysis: The crude product is dissolved in methanol, and a 1 M solution of sodium methoxide in methanol is added. The mixture is heated at reflux for 5 minutes to remove the benzoyl protecting groups.[1]

-

Neutralization: The reaction is cooled and neutralized with 2 N hydrochloric acid in methanol.[1]

-

Final Purification: The solvent is evaporated, and the residue is diluted with acetonitrile/water. The final product, [18F]FMAU, is purified using high-performance liquid chromatography (HPLC) on a C18 reverse-phase column.[1]

Quantitative Data for [18F]FMAU Synthesis

| Parameter | Conventional Method | Microdroplet Reactor Method |

| Radiochemical Yield (decay corrected) | 12 ± 3%[3][4] | 25 ± 3%[3] |

| Activity Yield | ~5% | 19 ± 2%[3] |

| Synthesis Time (from EOB) | ~150 min[4] | 28 ± 1 min[3] |

| Radiochemical Purity | >99%[4] | >99%[3] |

| Specific Activity | 383 ± 33 mCi/μmol | Not Reported |

| α/β Anomer Ratio | 4:6[4] | Not Reported |

[18F]FMAU Synthesis Workflow

Caption: Workflow for the synthesis of [18F]FMAU.

Part 2: Standard Synthesis of [18F]FDG

For comparative purposes, the standard and most widely used method for [18F]FDG synthesis is the nucleophilic substitution on a mannose triflate precursor.[5][6][7] This method is favored due to its high yield and stereospecificity.

Experimental Protocol for [18F]FDG Synthesis

-

[18F]Fluoride Trapping and Elution: [18F]Fluoride in [18O]water from the cyclotron is trapped on an anion exchange cartridge. It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 222™) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The eluted [18F]fluoride is dried azeotropically to remove water.

-

Nucleophilic Substitution: The dried [18F]fluoride is reacted with the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in acetonitrile at an elevated temperature.[7][8]

-

Hydrolysis: The acetyl protecting groups are removed by basic hydrolysis (e.g., with sodium hydroxide).

-

Purification: The final product is purified using a series of cartridges (e.g., C18 and alumina) to remove unreacted [18F]fluoride, the phase transfer catalyst, and other impurities.

Quantitative Data for [18F]FDG Synthesis

| Parameter | Value |

| Radiochemical Yield (decay corrected) | >50%[5] |

| Synthesis Time | ~25-35 min |

| Radiochemical Purity | >95% |

| Precursor | Mannose triflate |

[18F]FDG Synthesis Workflow

Caption: Workflow for the standard synthesis of [18F]FDG.

Conclusion

References

- 1. 1-(2’-Deoxy-2’-[18F]-fluoro-β-D-arabinofuranosyl)thymine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US20120053337A1 - SYNTHESIS OF 2'-Deoxy-2'-[18F]FLUORO-5-METHYL-1-B-D-ARABINOFURANOSYLURACIL (18F-FMAU) - Google Patents [patents.google.com]

- 3. Rapid, high-yield radiosynthesis of 2â-deoxy-2â-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU) in a microdroplet reactor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Powerful Therapeutic: A Technical Guide to the Discovery and History of 2'-Deoxy-2'-Fluoro-arabinonucleosides

An in-depth exploration for researchers, scientists, and drug development professionals into the core of 2'-deoxy-2'-fluoro-arabinonucleosides (FANA), from their initial synthesis to their current role in cutting-edge therapeutics.

The journey of 2'-deoxy-2'-fluoro-arabinonucleosides (FANA) from a laboratory curiosity to a promising class of therapeutic molecules is a testament to the relentless pursuit of scientific innovation. First synthesized in 1969, these modified nucleosides have carved a significant niche in the landscape of drug development, demonstrating potent antiviral and anticancer activities. Their unique structural and chemical properties, particularly the presence of a fluorine atom at the 2'-arabino position, confer remarkable biological stability and enhanced binding affinity to target nucleic acids, making them a cornerstone of antisense and aptamer technologies. This guide delves into the pivotal moments of their discovery, the evolution of their synthesis, their mechanism of action, and the quantitative data that underscore their therapeutic potential.

A Historical Perspective: The Dawn of a New Nucleoside Analog

The synthesis of 2'-deoxy-2'-fluoroarabinonucleosides (2'F-araNs) was first reported in 1969, marking a significant milestone in nucleoside chemistry.[1] Early research was largely driven by the quest for novel therapeutic agents, with a focus on antiviral and anticancer applications. Over the decades, numerous 2'F-araNs have been synthesized and evaluated, with at least five compounds progressing to clinical trials.[1] The incorporation of these modified nucleosides into oligonucleotides, creating what is known as 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA), opened up new frontiers in therapeutic and diagnostic applications.[1] This innovation allowed for the development of antisense oligonucleotides with enhanced stability, target affinity, and the ability to elicit RNase H-mediated cleavage of target mRNA.

Quantitative Data at a Glance

The therapeutic efficacy of 2'-deoxy-2'-fluoro-arabinonucleosides is underpinned by compelling quantitative data. The following tables summarize key findings related to their binding affinity, antiviral, and anticancer activities.

Table 1: Enhanced Binding Affinity of FANA Oligonucleotides

| Oligonucleotide Type | Target | ΔTm (°C) per modification | Reference |

| 2'-F-ANA | RNA | +1.2 | Glen Research |

| 2'-F-ANA (single mismatch) | RNA | -7.2 | Glen Research |

| 2'-F-ANA (single mismatch) | DNA | -3.9 | Glen Research |

ΔTm represents the change in the melting temperature of the nucleic acid duplex, a measure of its stability.

Table 2: Antiviral Activity of Selected 2'-Deoxy-2'-fluoro-arabinonucleoside Analogs

| Compound | Virus | Cell Line | IC50 | Reference |

| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-thymine (1b) | HIV-1 | --- | 86 nM | [2] |

| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine (2) | HIV-1 | --- | 1.34 nM | [2] |

| 5-vinyl-2'-fluoro-ara-C (10) | HSV-1 | --- | ED90 = 0.40 µM | [3] |

| 5-vinyl-2'-fluoro-ara-C (10) | HSV-2 | --- | ED90 = 0.59 µM | [3] |

| 5-vinyl-2'-fluoro-ara-U (24) | HSV-1 | --- | ED90 = 0.043 µM | [3] |

| 5-vinyl-2'-fluoro-ara-U (24) | HSV-2 | --- | ED90 = 0.56 µM | [3] |

| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 µM | [4] |

| Clevudine (L-FMAU) | EBV | P3HR1 | 5.0 µM | [4] |

IC50 (or ED90) is the concentration of a drug that is required for 50% (or 90%) inhibition in vitro.

Table 3: Anticancer Activity of Selected 2'-Fluorinated Isomeric Nucleosides

| Compound | Cell Line | IC50 | Reference |

| 7a,b | L1210 leukemia | --- | 55% increase in life span at 500 mg/kg |

| 8a,b | L1210 leukemia | --- | 29% increase in life span at 200 mg/kg |

| 7a,b, 8a,b, 10a,b | Various tumor cells | 10⁻⁴ - 10⁻⁵ M | [3] |

Key Experimental Protocols

The synthesis and evaluation of 2'-deoxy-2'-fluoro-arabinonucleosides involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine

This protocol outlines a key step in the synthesis of a protected FANA thymidine derivative.

Materials:

-

2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide

-

2,4-bis-O-(trimethylsilyl)thymine

-

Carbon tetrachloride (CCl₄)

-

Methanol

-

Chloroform

Procedure:

-

A mixture of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (1.70 g, 4.02 mmol) and 2,4-bis-O-(trimethylsilyl)thymine (1.23 g, 4.82 mmol) in CCl₄ (20 ml) is refluxed for 60 hours.[5]

-

The reaction is then quenched with methanol (10 ml).[5]

-

The resulting solid is filtered off.[5]

-

The filtrate is evaporated, and the residue is purified by flash column chromatography using a chloroform/methanol gradient (20/1 to 19/1, v/v) to yield the final product.[5]

Solid-Phase Synthesis of 2'F-ANA Oligonucleotides

This protocol describes the automated synthesis of FANA oligonucleotides on a solid support.

Procedure:

-

Phosphoramidite Preparation: The protected 2'-fluoroarabinonucleoside is converted to its 3'-O-(N,N-diisopropyl)phosphoramidite derivative.

-

Automated Synthesis: The synthesis is performed on an automated DNA synthesizer using standard phosphoramidite chemistry. The key steps in each cycle are:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Addition of the next FANA phosphoramidite monomer. A longer coupling time (e.g., 6 minutes) is typically used for FANA monomers compared to standard DNA monomers.[6]

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

-

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using aqueous ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

RNase H Cleavage Assay

This assay is used to evaluate the ability of FANA antisense oligonucleotides to induce the degradation of a target RNA molecule.

Materials:

-

FANA antisense oligonucleotide

-

Target RNA molecule (labeled with a fluorescent or radioactive tag)

-

RNase H enzyme

-

Reaction buffer

Procedure:

-

Annealing: The FANA oligonucleotide and the target RNA are annealed by heating to 95°C for 2 minutes, followed by slow cooling to room temperature to form a duplex.

-

Reaction Initiation: The annealed duplex is incubated with RNase H in the appropriate reaction buffer at 37°C.

-

Time Course Analysis: Aliquots are taken at various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., EDTA).

-

Analysis: The cleavage products are analyzed by denaturing polyacrylamide gel electrophoresis. The extent of RNA cleavage is quantified by measuring the intensity of the bands corresponding to the full-length RNA and the cleavage products.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

Spectroscopic and Synthetic Profile of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose, a key intermediate in the synthesis of antiviral and anticancer nucleoside analogues. This document compiles known quantitative data, detailed experimental protocols, and visual representations of its synthesis and structural features.

Physicochemical and Spectroscopic Data

The following tables summarize the reported physicochemical and spectroscopic properties of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁FO₇ | [1][2] |

| Molecular Weight | 464.44 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 82-90 °C | [1] |

| Optical Rotation | [α]²⁰D = +74 ± 2° (c=1 in CH₂Cl₂) | [1] |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₂Cl₂)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 6.7 | d | J₁,₂ = 20 |

| H2 | 5.4 | d | J₂,F = 50 |

| H3 | 5.61 | dd | - |

| H4, H5, H5' | 4.7 | m | - |

| Benzoyl (15H) | 8.2–7.38 | m | - |

| [Source: Nucleic Acids Research, 2000, Vol. 28, No. 15][3] |

Table 3: Mass Spectrometry Data

| Technique | m/z | Interpretation |

| FAB-MS | 464.49 | [M]⁺ (Calculated: 464.44) |

| [Source: Nucleic Acids Research, 2000, Vol. 28, No. 15][3] |

-

¹³C NMR: Carbonyl carbons of the benzoyl groups are expected in the range of 165-170 ppm. Aromatic carbons would appear between 128-135 ppm. The anomeric carbon (C1) would likely be found around 100-105 ppm, and the carbon bearing the fluorine (C2) would show a large coupling constant (¹JC-F).

-

¹⁹F NMR: A single resonance for the fluorine atom at the 2-position is expected. In similar 2'-deoxy-2'-fluoroarabinonucleosides, the fluorine signal appears as a complex multiplet due to couplings with adjacent protons.

-

IR Spectroscopy: Characteristic absorption bands would include strong C=O stretching vibrations for the benzoate esters around 1720-1740 cm⁻¹, C-O stretching vibrations in the 1200-1300 cm⁻¹ region, and aromatic C-H stretching above 3000 cm⁻¹.

Experimental Protocols

Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose

The synthesis of the title compound is achieved through the fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose using diethylaminosulfur trifluoride (DAST).

Materials:

-

1,3,5-tri-O-benzoyl-α-D-ribofuranose

-

Dichloromethane (CH₂Cl₂)

-

Diethylaminosulfur trifluoride (DAST)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Chloroform (CHCl₃)

Procedure:

-

A solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml) is stirred.[3]

-

DAST (32.4 mmol) is added dropwise to the solution.[3]

-

The resulting mixture is stirred at 40°C for 16 hours.[3]

-

The reaction is then cooled and quenched by the addition of saturated aqueous NaHCO₃ (50 ml).[3]

-

The organic layer is separated and washed sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).[3]

-

The organic layer is dried over MgSO₄, filtered, and the solvent is removed by evaporation.[3]

-

The crude product is purified by silica gel column chromatography using chloroform as the eluent to yield the final product as a yellow oil (71% yield).[3]

Visualizations

The following diagrams illustrate the synthetic workflow and the key structural features of the molecule.

Caption: Synthetic workflow for the preparation of the title compound.

Caption: Key structural features influencing spectroscopic properties.

References

A Technical Guide to 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE: A Key Intermediate in Nucleoside Analog Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE, a crucial synthetic intermediate in the development of therapeutic nucleoside analogs. This document outlines its chemical properties, commercial availability, key synthetic applications, and the biological role of its derivatives.

Core Compound Specifications

This compound is a protected fluorinated sugar derivative essential for the synthesis of various antiviral and anticancer agents. Its benzoyl protecting groups offer stability during synthetic manipulations, while the fluorine atom at the 2' position is a key feature in many successful nucleoside drugs, enhancing their metabolic stability and biological activity.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 97614-43-2 |

| Molecular Formula | C₂₆H₂₁FO₇ |

| Molecular Weight | 464.44 g/mol [1][2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 74-87 °C (range observed across suppliers)[1][2][4] |

| Solubility | Soluble in chloroform and dichloromethane[4] |

| Storage | Refrigerate, keep away from heat and oxidizing agents[4] |

Commercial Supplier Data

A variety of chemical suppliers offer this compound. The table below summarizes the specifications from several prominent vendors to aid in procurement decisions.

| Supplier | Product Number | Purity | Melting Point (°C) | Additional Notes |

| TCI America | D4594 | >98.0% (GC)[1] | 85[1] | Also report a melting range of 83.0-87.0 °C |

| Thermo Scientific Chemicals | J66805 | Not specified | 76-78[4] | Formerly an Alfa Aesar product. |

| ChemScene | CS-W009129 | ≥98% | Not specified | Store at 4°C. |

| Santa Cruz Biotechnology | sc-223307 | Not specified | Not specified | For research use only. |

| ChemBK | - | Not specified | 74-77[2][5] | Predicted physical properties also listed. |

Key Synthetic Applications and Experimental Protocols

The primary application of this compound is as a starting material for the synthesis of 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides. A prominent example is the synthesis of Clofarabine, a purine nucleoside analog used in the treatment of leukemia.[2][5]

Experimental Workflow: Synthesis of Clofarabine

The synthesis of Clofarabine from this compound generally proceeds through a multi-step process involving the formation of a glycosyl donor, coupling with a nucleobase, and subsequent deprotection. One of the most efficient chemical syntheses involves converting the starting material into a bromide intermediate.[6] A chemoenzymatic approach has also been developed, offering an alternative route.[6][7]

Detailed Experimental Protocol: Chemoenzymatic Synthesis of Clofarabine

This approach involves the enzymatic phosphorylation of a derivative of the starting material, followed by an enzyme-catalyzed condensation with the nucleobase.

Step 1: Synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (2FAra-1P) This key intermediate is synthesized from 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose in a three-step conversion without the isolation of intermediary products.[6]

Step 2: Enzymatic Condensation The synthesized 2FAra-1P is condensed with 2-chloroadenine. This reaction is catalyzed by the recombinant E. coli purine nucleoside phosphorylase (PNP).[6] This enzymatic step ensures high stereoselectivity for the desired β-anomer.

Step 3: Purification The resulting Clofarabine is then purified. This method has been shown to produce Clofarabine in a 67% yield.[6]

Biological Relevance and Signaling Pathways of Derivatives

This compound itself is a synthetic precursor and is not known to have direct biological activity. Its significance lies in its role as a building block for pharmacologically active nucleoside analogs like Clofarabine. The biological effects are observed after the sugar moiety is incorporated into a nucleoside and subsequently phosphorylated within the cell.

Mechanism of Action of Clofarabine

Clofarabine exerts its anticancer effects through a multi-faceted mechanism after being intracellularly converted to its active 5'-triphosphate metabolite.[8]

-

Inhibition of DNA Synthesis: Clofarabine triphosphate competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases. Its incorporation leads to chain termination, thereby halting DNA replication.[8][9]

-

Inhibition of Ribonucleotide Reductase: The triphosphate metabolite also inhibits ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides required for DNA synthesis and repair. This depletion of the deoxynucleotide pool further hinders DNA replication.[8][9]

-

Induction of Apoptosis: By disrupting DNA synthesis and repair, Clofarabine induces programmed cell death (apoptosis) in rapidly dividing cancer cells.[8]

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. Thermo Scientific Chemicals 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2'-fluoro-arabinonucleosides from 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2'-fluoro-arabinonucleosides, crucial building blocks for antisense oligonucleotides and antiviral agents. The protocols outlined below utilize 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose as the key starting material.

Introduction

2'-Deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) is a synthetic nucleic acid analog that exhibits high binding affinity to complementary RNA sequences and enhanced metabolic stability, making it a promising candidate for therapeutic applications.[1] The synthesis of 2'F-ANA requires the preparation of protected 2'-deoxy-2'-fluoro-arabinonucleoside building blocks.[1][2] This application note details the chemical synthesis of these nucleosides starting from the readily available this compound.[3][4] This fluorinated sugar derivative serves as a versatile intermediate in the synthesis of various antiviral and chemotherapeutic nucleosides.[5]

The general synthetic strategy involves the formation of a glycosyl bromide from the protected fluoro-sugar, followed by a glycosylation reaction with a silylated nucleobase.[3][6][7] Subsequent deprotection of the benzoyl groups yields the final 2'-fluoro-arabinonucleoside.

Experimental Workflow

The overall process for the synthesis of 2'-fluoro-arabinonucleosides from the protected fluoroarabinofuranose is depicted in the following workflow diagram.

Caption: Overall experimental workflow for the synthesis of 2'-fluoro-arabinonucleosides.

Chemical Reaction Pathway

The key chemical transformations involved in the synthesis are illustrated in the following reaction scheme.

Caption: Chemical reaction pathway for the synthesis of 2'-fluoro-arabinothymidine.

Experimental Protocols

Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)

This protocol describes the fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose using diethylaminosulfur trifluoride (DAST).

Materials:

-

1,3,5-tri-O-benzoyl-α-D-ribofuranose

-

Dichloromethane (CH2Cl2)

-

Diethylaminosulfur trifluoride (DAST)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Water

-

Magnesium sulfate (MgSO4)

-

Chloroform (CHCl3)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (75 ml), add DAST (32.4 mmol) dropwise.[3]

-

Stir the resulting mixture at 40°C for 16 hours.[3]

-

Cool the reaction mixture and quench with saturated aqueous NaHCO3 (50 ml).[3]

-

Separate the organic layer and wash it with water (2 x 50 ml) and then with saturated aqueous NaHCO3 (50 ml).[3]

-

Dry the organic layer over MgSO4, filter, and evaporate the solvent.[3]

-

Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield compound (1) as a yellow oil.[3]

Step 2: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2)

This protocol details the conversion of the fluorinated sugar (1) to the corresponding glycosyl bromide (2).

Materials:

-

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1)

-

Dichloromethane (CH2Cl2)

-

30% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1) (7.76 mmol) in dichloromethane (17 ml).[3]

-

Add 30% HBr in acetic acid (4.5 ml) to the solution and stir the mixture overnight.[3]

-

Wash the reaction mixture with water (2 x 15 ml) and saturated NaHCO3 (2 x 15 ml).[3]

-

Dry the organic layer over MgSO4, filter, and use the resulting solution of compound (2) directly in the next step.[3]

Step 3: Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3)

This protocol describes the glycosylation of the glycosyl bromide (2) with silylated thymine.

Materials:

-

Thymine

-

Ammonium sulfate

-

Hexamethyldisilazane (HMDS)

-

2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2) in dichloromethane

-

Carbon tetrachloride (CCl4)

-

Methanol (MeOH)

Procedure:

-

Silylation of Thymine: Reflux a suspension of thymine (37.7 mmol) and ammonium sulfate (250 mg) in hexamethyldisilazane (75 ml) overnight until the solution becomes clear.[3] Cool the reaction mixture and evaporate the excess HMDS to obtain the bis-silylated thymine.[3]

-

Glycosylation: Add a solution of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2) (4.02 mmol) to a mixture of 2,4-bis-O-(trimethylsilyl)thymine (4.82 mmol) in CCl4 (20 ml).[3]

-

Reflux the reaction mixture for 60 hours.[3]

-

Quench the reaction with methanol (10 ml) and filter the solid formed to obtain the protected nucleoside (3).[3]

Step 4: Deprotection to Yield 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine

This protocol describes the removal of the benzoyl protecting groups.

Materials:

-

1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3)

-

Concentrated ammonium hydroxide (NH4OH)

-

Methanol (MeOH)

Procedure:

-

Suspend the protected nucleoside (3) in a mixture of concentrated NH4OH and methanol.

-

Stir the mixture at room temperature for 16 hours.

-

Evaporate the solvent and purify the crude product by an appropriate method (e.g., crystallization or chromatography) to obtain the final 2'-fluoro-arabinonucleoside.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis of 2'-fluoro-arabinothymidine.

| Step | Reactants | Product | Solvent(s) | Temperature | Time | Yield |

| 1. Fluorination | 1,3,5-tri-O-benzoyl-α-D-ribofuranose, DAST | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1) | CH2Cl2 | 40°C | 16 h | 71% |

| 2. Bromination | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1), HBr/AcOH | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2) | CH2Cl2 | RT | 16 h | - |

| 3. Glycosylation | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (2), bis-silylated thymine | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3) | CCl4 | Reflux | 60 h | - |

| 4. Deprotection | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-thymine (3), conc. NH4OH/MeOH | 2'-Deoxy-2'-fluoro-β-D-arabinofuranosylthymine | MeOH | RT | 16 h | - |

Note: Yields for steps 2, 3, and 4 were not explicitly provided in the cited literature as quantitative values but are part of a multi-step synthesis.

Characterization Data

-

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (1):

References

- 1. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Glycosylation using 2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) has emerged as a significant modification in antisense oligonucleotides, offering enhanced nuclease resistance, high binding affinity to target RNA, and the ability to elicit RNase H activity. A key building block for the synthesis of 2'F-ANA is 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose. This versatile glycosyl donor allows for the stereoselective introduction of the 2-deoxy-2-fluoroarabino moiety into various molecules. These application notes provide detailed protocols for the use of this compound in glycosylation reactions, with a focus on the synthesis of precursors for 2'F-ANA oligonucleotides.

Applications

The primary application of this compound lies in the synthesis of 2'-deoxy-2'-fluoroarabinonucleosides, which are subsequently converted to phosphoramidites for solid-phase oligonucleotide synthesis. These 2'F-ANA oligonucleotides have shown significant promise in the development of antisense therapeutics.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₂₆H₂₁FO₇

-

Molecular Weight: 464.44 g/mol

-

Appearance: White to off-white solid

-

Solubility: Soluble in dichloromethane, chloroform, and other common organic solvents.

Experimental Protocols

Protocol 1: General Glycosylation of an Alcohol Acceptor

This protocol describes a general procedure for the Lewis acid-catalyzed glycosylation of an alcohol acceptor with this compound. The reaction conditions may require optimization depending on the specific alcohol acceptor used.

Materials:

-

This compound (Glycosyl Donor)

-

Alcohol Acceptor (e.g., a primary or secondary alcohol)

-

Anhydrous Dichloromethane (DCM)

-

Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Molecular Sieves (4 Å, activated)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol acceptor (1.0 eq) and activated 4 Å molecular sieves in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate flame-dried flask, dissolve this compound (1.2 eq) in anhydrous DCM.

-

Transfer the glycosyl donor solution to the flask containing the alcohol acceptor and molecular sieves via cannula.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity of the acceptor and Lewis acid).

-

Slowly add the Lewis acid (e.g., BF₃·OEt₂ or TMSOTf, 1.5 - 2.0 eq) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with DCM.

-

Separate the organic layer, and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Protocol 2: Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)thymine